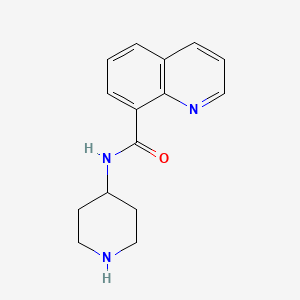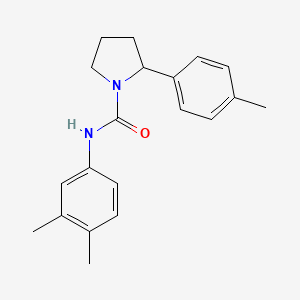
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound, also known as TPCA-1, has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid involves the inhibition of specific signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid inhibits the activation of NF-κB by blocking the phosphorylation of a specific protein, IKKβ, which is required for NF-κB activation.
Biochemical and Physiological Effects:
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Inflammation is a key component of many diseases, including cancer and autoimmune disorders. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in lab experiments is its specificity for the NF-κB pathway. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of using 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in lab experiments is its potential toxicity. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid. One area of research is the development of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the role of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in other biological processes, such as metabolism and neurodegenerative diseases. Additionally, the potential use of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is an area of interest for future research.
Conclusion:
In conclusion, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid, or 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid, is a promising compound with potential therapeutic properties for the treatment of various diseases. Its specificity for the NF-κB pathway and its wide range of biochemical and physiological effects make it a valuable tool for studying the role of NF-κB in various biological processes. Further research is needed to fully understand the potential of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid for the treatment of diseases and to develop more effective derivatives with improved pharmacological properties.
Métodos De Síntesis
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the formation of the compound. The most commonly used method for synthesizing 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid is chemical synthesis, which involves the reaction of 2-chloronicotinic acid with thiophene-3-carboxylic acid and ethylenediamine.
Aplicaciones Científicas De Investigación
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic properties in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorder research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to reduce inflammation and suppress the immune response.
Propiedades
IUPAC Name |
5-(1-thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(10-4-5-19-7-10)15-12(16)9-2-3-11(13(17)18)14-6-9/h2-8H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFZEUIAZRONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)
![N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)